molecular formula C20H25N5O7S2 B193787 Cefetamet-Pivoxil CAS No. 65243-33-6

Cefetamet-Pivoxil

Katalognummer: B193787
CAS-Nummer: 65243-33-6
Molekulargewicht: 511.6 g/mol
InChI-Schlüssel: DASYMCLQENWCJG-VCUHZILTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Cefetamet pivoxil has been effectively used in treating several infections:

  • Upper and Lower Respiratory Tract Infections : It has demonstrated efficacy comparable to established antibiotics like amoxicillin and cefaclor in treating conditions such as pneumonia and acute exacerbations of chronic bronchitis .
  • Otitis Media and Pharyngotonsillitis : Clinical trials indicate that a 7-day course of cefetamet pivoxil is as effective as a 10-day course of phenoxymethylpenicillin for treating group A beta-hemolytic streptococcal pharyngotonsillitis .
  • Urinary Tract Infections : Cefetamet pivoxil has shown similar efficacy to other agents in complicated urinary tract infections, including pyelonephritis .

Efficacy and Tolerability

Clinical trials have consistently reported high efficacy rates for cefetamet pivoxil across various patient demographics. In a review involving over 4,000 patients:

  • Efficacy Rates : The bacteriological eradication rates were approximately 92% in diabetic patients with urinary tract infections, comparable to non-diabetic counterparts .
  • Adverse Effects : The most common adverse effects reported were gastrointestinal issues such as diarrhea and nausea, with a low incidence of serious side effects .

Pharmacokinetics

Cefetamet pivoxil is characterized by favorable pharmacokinetic properties:

  • Dosage : Standard doses are 500 mg twice daily for adults and 10 mg/kg twice daily for children.
  • Bioavailability : Studies indicate that cefetamet pivoxil achieves unbound plasma concentrations that exceed the minimum inhibitory concentration (MIC) for susceptible organisms between doses, supporting effective treatment outcomes .

Table 1: Summary of Clinical Efficacy

Infection TypeEfficacy (%)Comparison Agent
Pharyngotonsillitis95Phenoxymethylpenicillin
Community-Acquired Pneumonia90Amoxicillin
Complicated Urinary Tract Infections92Cefadroxil

Table 2: Adverse Effects Profile

Adverse EffectIncidence (%)Description
Diarrhea4.5Mild to moderate
Nausea3.0Transient
Vomiting2.5Rare

Case Studies

  • Diabetic Patients with Urinary Tract Infections :
    A study involving 218 hospitalized patients showed that cefetamet pivoxil was effective in eradicating pathogens with similar outcomes in diabetic and non-diabetic groups, demonstrating its safety profile in high-risk populations .
  • Pneumonia Treatment :
    In a cohort of patients treated for pneumonia, cefetamet pivoxil achieved a clinical efficacy rate of approximately 90%, with significant bacteriological eradication noted among common respiratory pathogens .

Wirkmechanismus

Target of Action

Cefetamet pivoxil primarily targets the Penicillin-binding Proteins (PBPs) in bacterial cells . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibacterial drugs .

Mode of Action

Cefetamet pivoxil, a third-generation cephalosporin, exerts its bactericidal action by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall . This inhibition occurs when Cefetamet pivoxil binds to one or more of the PBPs . By disrupting peptidoglycan synthesis, the drug weakens the bacterial cell wall, leading to cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by Cefetamet pivoxil is the peptidoglycan synthesis pathway in bacteria . Peptidoglycan is a critical component of the bacterial cell wall, and its synthesis is essential for bacterial growth and survival. By inhibiting this pathway, Cefetamet pivoxil disrupts cell wall integrity, leading to bacterial cell death .

Pharmacokinetics

Cefetamet pivoxil is an orally absorbed prodrug. It is completely hydrolyzed to the active compound, cefetamet, on its first pass through the gut wall, the liver, or both . The pharmacokinetics of intravenous cefetamet are independent of the dose . The absolute bioavailability of cefetamet tablets following oral cefetamet pivoxil administration is enhanced by the presence of food . Under fed conditions, 50 to 60% of the final oral dose is absorbed into the systemic circulation .

Result of Action

The primary result of Cefetamet pivoxil’s action is the death of bacterial cells. By inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall, Cefetamet pivoxil causes the bacterial cell wall to weaken and eventually rupture, leading to cell lysis and death .

Action Environment

The action of Cefetamet pivoxil can be influenced by environmental factors such as the presence of food. The absorption of Cefetamet pivoxil is enhanced when it is administered with food, increasing its bioavailability . This suggests that the drug’s efficacy may be influenced by the patient’s diet and meal timing .

Biochemische Analyse

Biochemical Properties

Cefetamet pivoxil plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of bacterial cell wall assembly. By binding to these PBPs, cefetamet pivoxil disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death. The compound has shown excellent activity against major respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis .

Cellular Effects

Cefetamet pivoxil exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell wall synthesis, which is critical for bacterial growth and survival. This inhibition leads to the disruption of cell signaling pathways and gene expression, ultimately resulting in bacterial cell death. Additionally, cefetamet pivoxil has been shown to affect cellular metabolism by interfering with the synthesis of essential biomolecules .

Molecular Mechanism

The molecular mechanism of action of cefetamet pivoxil involves its conversion to the active form, cefetamet, which then binds to PBPs on the bacterial cell membrane. This binding inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan chains, weakening the cell wall and causing osmotic instability. The antibiotic’s enhanced stability against β-lactamases, compared to penicillins and earlier cephalosporins, contributes to its effectiveness against resistant bacterial strains .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cefetamet pivoxil have been observed to change over time. The compound is hydrolyzed to cefetamet upon absorption, and its stability and degradation are influenced by various factors such as pH and temperature. Long-term studies have shown that cefetamet pivoxil maintains its antibacterial activity over extended periods, with no significant loss of efficacy

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of cefetamet pivoxil vary with different dosages. At therapeutic doses, the compound effectively eradicates bacterial infections without causing significant adverse effects. At higher doses, toxic effects such as gastrointestinal disturbances and potential nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage regimens to maximize efficacy while minimizing toxicity.

Metabolic Pathways

Cefetamet pivoxil is metabolized in the body through hydrolysis by esterases in the gastrointestinal tract, releasing the active compound cefetamet. The active form is then primarily eliminated unchanged by the kidneys through glomerular filtration and tubular secretion. This metabolic pathway ensures the rapid clearance of the drug from the body, reducing the risk of accumulation and toxicity .

Transport and Distribution

The transport and distribution of cefetamet pivoxil within cells and tissues are influenced by its physicochemical properties. The compound is well-absorbed from the gastrointestinal tract and distributed throughout the body, reaching therapeutic concentrations in various tissues. Cefetamet pivoxil’s relatively small apparent volume of distribution is consistent with other β-lactam antibiotics, indicating limited tissue penetration .

Subcellular Localization

Cefetamet pivoxil’s subcellular localization is primarily within the bacterial cell wall, where it exerts its antibacterial effects. The compound’s targeting signals and post-translational modifications direct it to the cell membrane, where it binds to PBPs and inhibits cell wall synthesis. This specific localization is crucial for its bactericidal activity .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cefetametpivoxil unterliegt verschiedenen chemischen Reaktionen, einschließlich Hydrolyse, Oxidation und Substitution .

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Hydrolyse von Cefetametpivoxil entsteht, ist Cefetamet, die aktive antibiotische Verbindung .

Biologische Aktivität

Cefetamet pivoxil is an oral third-generation cephalosporin antibiotic that is prodrug of cefetamet, which is activated through hydrolysis. It is primarily used for treating various bacterial infections, particularly those affecting the respiratory and urinary tracts. This article delves into the biological activity of cefetamet pivoxil, summarizing its antibacterial efficacy, pharmacokinetics, clinical applications, and safety profile based on diverse research findings.

Spectrum of Activity

Cefetamet pivoxil exhibits a broad spectrum of antibacterial activity against both gram-positive and gram-negative bacteria. Notably, it demonstrates significant efficacy against:

  • Gram-positive bacteria :
    • Streptococcus pneumoniae (penicillin-sensitive strains)
    • Streptococcus spp.
    • Haemophilus influenzae
    • Moraxella catarrhalis
  • Gram-negative bacteria :
    • Escherichia coli
    • Proteus spp.
    • Klebsiella spp.
    • Neisseria gonorrhoeae

However, it shows limited effectiveness against certain pathogens such as staphylococci and Pseudomonas spp. Additionally, cefetamet pivoxil is effective against beta-lactamase-producing strains of H. influenzae and M. catarrhalis but has poor activity against penicillin-resistant S. pneumoniae .

Minimum Inhibitory Concentrations (MICs)

Table 1 summarizes the MIC values of cefetamet pivoxil compared to other antibiotics:

Pathogen Cefetamet Pivoxil MIC (µg/mL) Amoxicillin MIC (µg/mL) Cefuroxime MIC (µg/mL)
Streptococcus pneumoniae0.50.250.5
Haemophilus influenzae1>82
Moraxella catarrhalis0.5>81
E. coli2>84

Clinical Efficacy

Cefetamet pivoxil has been evaluated in numerous clinical studies involving nearly 5,000 patients with various infections, including:

  • Upper and lower respiratory tract infections : Demonstrated equivalent efficacy compared to established agents such as amoxicillin and cefaclor.
  • Urinary tract infections : Showed comparable effectiveness to cefadroxil and cefuroxime axetil.
  • Pharyngotonsillitis : A 7-day course was found equally effective as a standard 10-day course of phenoxymethylpenicillin .

Pharmacokinetics

Cefetamet pivoxil has favorable pharmacokinetic properties that enhance its clinical utility:

  • Bioavailability : Approximately 50% when taken with food.
  • Half-life : About 2.2 hours.
  • Volume of distribution : Approximately equal to extracellular fluid space (0.3 L/kg).
  • Protein binding : Low at around 22% .

Case Studies

  • Treatment of Gonorrhea : A single dose of cefetamet pivoxil effectively eradicated Neisseria gonorrhoeae in both men and women, demonstrating its potential as a first-line treatment option in outpatient settings .
  • Pediatric Use : In children with acute otitis media and pneumonia, cefetamet pivoxil was well-tolerated and demonstrated significant efficacy, leading to recommendations for its use in pediatric populations .

Safety Profile

Cefetamet pivoxil is generally well-tolerated among patients. The most common adverse effects reported include gastrointestinal symptoms such as diarrhea, nausea, and vomiting, occurring in less than 10% of cases. Importantly, no significant teratogenic or mutagenic effects have been observed in animal studies .

Tolerability in Clinical Trials

In clinical trials involving nearly 5,000 patients:

  • Only about 1.2% discontinued therapy due to adverse effects.
  • Gastrointestinal events were the most frequently reported side effects .

Eigenschaften

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11+/t12-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASYMCLQENWCJG-VCUHZILTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefetamet pivoxil
Reactant of Route 2
Reactant of Route 2
Cefetamet pivoxil
Reactant of Route 3
Reactant of Route 3
Cefetamet pivoxil
Reactant of Route 4
Reactant of Route 4
Cefetamet pivoxil
Reactant of Route 5
Cefetamet pivoxil
Reactant of Route 6
Reactant of Route 6
Cefetamet pivoxil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.